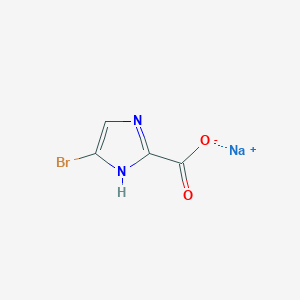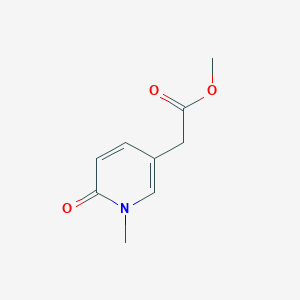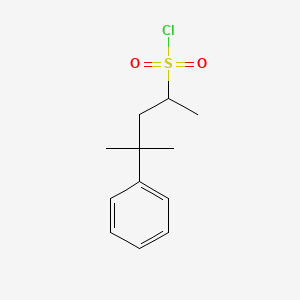![molecular formula C11H12N2OS B15328727 1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one CAS No. 141075-24-3](/img/structure/B15328727.png)
1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Propanone Attachment: Finally, the thioether intermediate is reacted with a propanone derivative under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include:
- Oxidation: Hydrogen peroxide in acetic acid.
- Reduction: Sodium borohydride in methanol.
- Substitution: Nitration using nitric acid and sulfuric acid.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of benzimidazole derivatives in inhibiting cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it may interfere with cell division by targeting microtubules or other cellular structures.
Comparaison Avec Des Composés Similaires
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can be compared with other benzimidazole derivatives, such as:
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Similar structure but with a methoxy group instead of a methyl group.
6-Chloro-1H-benzo[d]imidazole-2-thiol: Contains a chlorine atom, which can alter its chemical and biological properties.
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol:
The uniqueness of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one lies in its specific substitution pattern and the presence of the propanone moiety, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
141075-24-3 |
|---|---|
Formule moléculaire |
C11H12N2OS |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9-10(5-7)13-11(12-9)15-6-8(2)14/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
PHSGMIZQCOUZRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


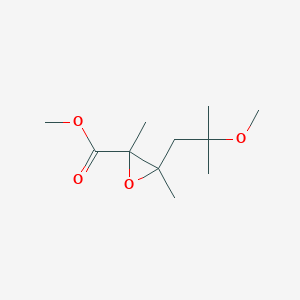
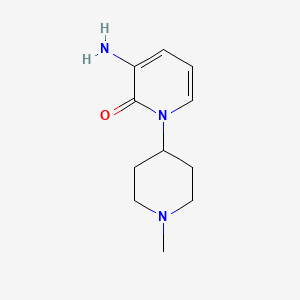
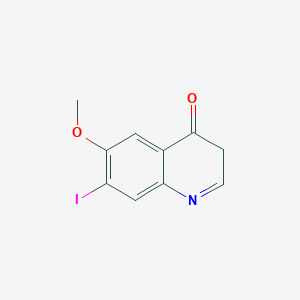
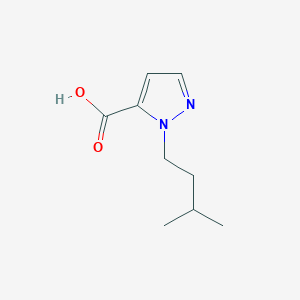


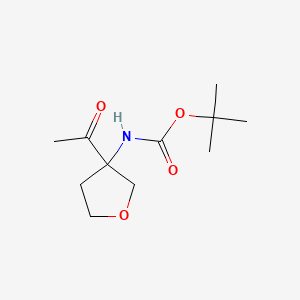
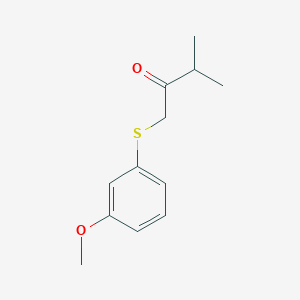

![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)

